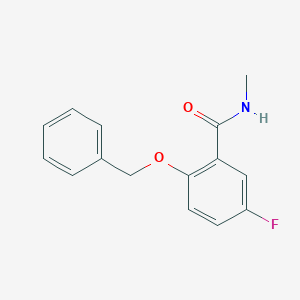

2-(Benzyloxy)-5-fluoro-N-methylbenzamide

Description

2-(Benzyloxy)-5-fluoro-N-methylbenzamide (CAS: 1820734-66-4) is a fluorinated benzamide derivative characterized by a benzyloxy substituent at the 2-position and a methylamide group at the N-position of the benzamide core. Its molecular formula is C₁₆H₁₅FNO₂, with a molecular weight of 272.30 g/mol. This compound is commercially available with a purity of 98% and is frequently utilized in pharmaceutical and chemical research due to its structural versatility .

Properties

IUPAC Name |

5-fluoro-N-methyl-2-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-17-15(18)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJWFXTWMPZQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)F)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-fluoro-N-methylbenzamide typically involves the following steps:

Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable halogenated benzene derivative under basic conditions.

N-Methylation: The N-methyl group can be introduced by reacting the amide with methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of 2-(Benzyloxy)-5-fluoro-N-methylbenzamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-5-fluoro-N-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the fluorine atom can enhance binding affinity through halogen bonding. The N-methyl group can influence the compound’s pharmacokinetic properties by affecting its metabolic stability and solubility.

Comparison with Similar Compounds

Core Benzamide Derivatives

- 2-(Aminomethyl)-5-fluoro-N-methylbenzamide (12o): This compound replaces the benzyloxy group with an aminomethyl substituent. Its hydrochloride form (C₉H₁₂ClFN₂O, MW: 218.65 g/mol) is a yellow oil, contrasting with the crystalline solid state of 2-(Benzyloxy)-5-fluoro-N-methylbenzamide.

- 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide (CAS 84478-41-1) :

Features a chloro substituent at the 5-position and a methoxy-hydroxyphenyl group. The chloro group increases molecular weight (MW: 324.15 g/mol) compared to the fluorine-substituted target compound, which may affect binding affinity in therapeutic targets .

Triazine-Linked Benzamides

Compounds 51–55 from incorporate a sulfamoyl-triazine moiety. For example:

- Compound 51 : 3-Fluorophenyl-substituted triazine (MW: ~680 g/mol).

- Compound 52 : 4-Trifluoromethylphenyl-substituted triazine (MW: ~730 g/mol).

These derivatives exhibit significantly higher molecular weights and melting points (237–279°C) due to extended conjugation and hydrogen-bonding capabilities of the sulfamoyl-triazine group, unlike the simpler benzamide core of the target compound .

Physical and Spectral Properties

Key Observations :

- The benzyloxy group in the target compound contributes to higher lipophilicity compared to aminomethyl or sulfamoyl derivatives.

- Triazine-linked compounds exhibit higher thermal stability (elevated melting points) due to rigid aromatic systems .

Biological Activity

2-(Benzyloxy)-5-fluoro-N-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-(Benzyloxy)-5-fluoro-N-methylbenzamide is characterized by the following features:

- Benzyloxy group : Enhances lipophilicity and biological activity.

- Fluorine atom : Often increases metabolic stability and bioactivity.

- N-methyl group : Can influence the binding affinity to biological targets.

The biological activity of 2-(Benzyloxy)-5-fluoro-N-methylbenzamide is primarily attributed to its ability to interact with various biological targets. The compound may act through:

- Enzyme inhibition : Potentially inhibiting key enzymes involved in disease pathways.

- Receptor modulation : Interacting with specific receptors to exert therapeutic effects.

Biological Activities

Research indicates that 2-(Benzyloxy)-5-fluoro-N-methylbenzamide exhibits a range of biological activities:

-

Anticancer Activity

- Studies have shown that benzamide derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines, suggesting potential use in cancer therapy.

-

Neuroprotective Effects

- Some benzamide derivatives are noted for their neuroprotective properties, which may be relevant in the context of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic potential.

-

Anti-inflammatory Properties

- The compound may exhibit anti-inflammatory effects by modulating inflammatory pathways, which is critical in conditions like arthritis and other inflammatory disorders.

Case Studies

-

Study on Anticancer Activity

- A recent study evaluated the anticancer effects of 2-(Benzyloxy)-5-fluoro-N-methylbenzamide in vitro against breast cancer cell lines. The compound demonstrated a significant reduction in cell viability with an IC50 value of approximately 15 µM, indicating potent activity against these cells.

-

Neuroprotective Study

- In a model of oxidative stress-induced neuronal cell death, 2-(Benzyloxy)-5-fluoro-N-methylbenzamide showed protective effects, improving cell viability by 40% compared to untreated controls.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.